Soyasaponin Ae

描述

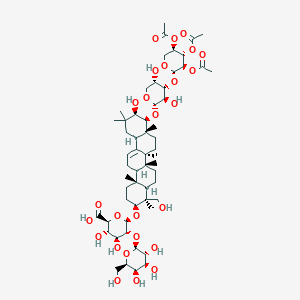

Soyasaponin Ae is a triterpenoid glycoside found in soybeans (Glycine max) and other legumes. It belongs to the group A soyasaponins, which are characterized by their glycosylation at the C-3 and C-22 positions of the oleanane-type aglycone, soyasapogenol A. Soyasaponins are known for their diverse biological activities, including antioxidative, anti-inflammatory, and cholesterol-lowering properties .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of soyasaponin Ae typically involves the extraction of soyasaponins from soybean seeds followed by hydrolysis to obtain the aglycone, soyasapogenol A. Acid hydrolysis in anhydrous methanol is commonly used to achieve high recovery of soyasapogenols without producing artifacts . The glycosylation of soyasapogenol A at the C-3 and C-22 positions is then carried out using specific glycosyltransferases.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from soybean seeds using solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate and purify this compound .

化学反应分析

Types of Reactions: Soyasaponin Ae undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Hydrolysis: Acid hydrolysis can break down this compound into its aglycone, soyasapogenol A, and sugar moieties.

Glycosylation: The addition of sugar moieties to soyasapogenol A to form this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid in methanol.

Glycosylation: Enzymatic glycosylation using glycosyltransferases.

Major Products Formed:

Oxidation: Various oxidized derivatives of this compound.

Hydrolysis: Soyasapogenol A and sugar moieties.

Glycosylation: this compound and its glycosylated derivatives.

科学研究应用

Soyasaponin Ae has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the structure-activity relationships of triterpenoid glycosides.

Biology: Investigated for its role in plant defense mechanisms and interactions with soil microorganisms.

作用机制

Soyasaponin Ae exerts its effects through various molecular targets and pathways:

Antioxidative: It scavenges free radicals and enhances the activity of antioxidative enzymes.

Cholesterol-lowering: this compound inhibits cholesterol absorption in the intestines and promotes cholesterol excretion.

相似化合物的比较

Soyasaponin Ae is unique among soyasaponins due to its specific glycosylation pattern. Similar compounds include:

Soyasaponin Aa: Another group A soyasaponin with different glycosylation at the C-22 position.

Soyasaponin Ab: Similar to this compound but with different sugar moieties attached.

Soyasaponin Bb: A group B soyasaponin with glycosylation only at the C-3 position.

This compound stands out due to its specific biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

生物活性

Soyasaponin Ae is part of a larger class of compounds known as soyasaponins, which are triterpenoid glycosides primarily derived from soybeans (Glycine max). These compounds have garnered attention for their diverse biological activities, including anti-inflammatory, anticarcinogenic, antimicrobial, and hepatoprotective properties. This article reviews the biological activities of this compound, highlighting key research findings, case studies, and potential applications in functional foods and nutraceuticals.

Chemical Structure and Classification

Soyasaponins are classified into several groups based on their structural features. This compound belongs to group A, which is characterized by specific glycosylation patterns. The structural complexity of soyasaponins contributes to their varied biological activities.

1. Anti-Inflammatory Properties

Research has demonstrated that soyasaponins exhibit significant anti-inflammatory effects. For instance, a study indicated that soyasaponin extracts could reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases .

2. Anticancer Effects

This compound has shown promise in cancer research. In vitro studies have reported that soyasaponins can induce apoptosis in cancer cell lines such as Hep-G2 (liver cancer) and MCF-7 (breast cancer) through various mechanisms including cell cycle modulation and the activation of apoptotic pathways .

3. Antioxidant Activity

The antioxidant properties of soyasaponins are attributed to their ability to scavenge free radicals and reduce oxidative stress. This activity is crucial for preventing cellular damage associated with chronic diseases .

4. Cardiovascular Protection

Soyasaponins have been linked to cardiovascular health benefits by improving lipid profiles and reducing cholesterol levels. They may also exert protective effects against atherosclerosis through their anti-inflammatory properties .

5. Antimicrobial Activity

Soyasaponins demonstrate antimicrobial activity against a range of pathogens, including bacteria and fungi. This property is particularly relevant in agricultural applications where soyasaponins may serve as natural pesticides or growth promoters .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity: Soyasaponins can inhibit enzymes such as aldose reductase, which is involved in diabetic complications .

- Modulation of Gene Expression: They can influence gene expression related to inflammation and apoptosis pathways.

- Interaction with Cell Membranes: The amphiphilic nature of saponins allows them to interact with lipid membranes, potentially disrupting cellular integrity in pathogens.

Case Study 1: this compound and Cancer Cell Lines

A study conducted on the effects of this compound on various cancer cell lines indicated a dose-dependent reduction in cell viability. The results showed that at higher concentrations, this compound significantly induced apoptosis, leading to increased caspase activity .

Case Study 2: Cardiovascular Health

In a clinical trial involving subjects with hyperlipidemia, supplementation with soy saponin extracts resulted in a notable decrease in total cholesterol and LDL levels after 12 weeks, indicating potential benefits for cardiovascular health .

Data Tables

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,10R,12aS,14aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H90O26/c1-24(61)76-31-22-75-51(45(78-26(3)63)42(31)77-25(2)62)81-41-29(64)21-74-49(40(41)70)84-47-46(71)53(4,5)19-28-27-11-12-33-55(7)15-14-34(56(8,23-60)32(55)13-16-58(33,10)57(27,9)18-17-54(28,47)6)80-52-44(38(68)37(67)43(82-52)48(72)73)83-50-39(69)36(66)35(65)30(20-59)79-50/h11,28-47,49-52,59-60,64-71H,12-23H2,1-10H3,(H,72,73)/t28-,29-,30+,31+,32+,33+,34-,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45+,46-,47+,49-,50-,51-,52+,54+,55-,56+,57+,58+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYGLIKHHLDSEF-IBLRKXDLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2C(COC(C2O)OC3C(C(CC4C3(CCC5(C4=CCC6C5(CCC7C6(CCC(C7(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)C)(C)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@H]2[C@H](CO[C@H]([C@@H]2O)O[C@@H]3[C@@H](C(C[C@@H]4[C@]3(CC[C@@]5(C4=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(CC[C@@H]([C@]7(C)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)C)C)C)C)(C)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H90O26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317259 | |

| Record name | Soyasaponin Ae | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1203.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117230-34-9 | |

| Record name | Soyasaponin Ae | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117230-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Soyasaponin Ae | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。